(2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Description

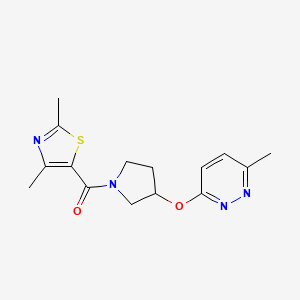

The compound (2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone features a 2,4-dimethylthiazole moiety linked via a methanone bridge to a pyrrolidine ring substituted with a 6-methylpyridazin-3-yloxy group. Thiazole and pyridazine heterocycles are common in bioactive molecules due to their electron-rich aromatic systems, which facilitate interactions with biological targets.

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9-4-5-13(18-17-9)21-12-6-7-19(8-12)15(20)14-10(2)16-11(3)22-14/h4-5,12H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOVJJCDBIPUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazole moiety linked to a pyrrolidine ring, which is further substituted with a pyridazine derivative. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells.

- Antimicrobial Properties : There are indications of activity against various pathogens, including Mycobacterium tuberculosis.

- Inhibition of MYC Expression : The compound has been linked to the modulation of MYC expression, a critical factor in cancer progression.

Antitumor Activity

Recent studies have demonstrated that derivatives of the compound show significant antitumor activity. For instance, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

These results indicate a promising potential for these compounds in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against resistant strains of bacteria and fungi, demonstrating its potential as an antimicrobial agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of MYC : The compound modulates MYC expression, which is crucial in regulating cell proliferation and apoptosis .

- Induction of Apoptosis : It may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Case Studies

A notable case study involved the use of this compound in a murine model where its effects on tumor growth were assessed. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective antitumor properties.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a patent describes its use in modulating MYC expression, a key factor in cancer progression. The compound exhibits inhibitory effects on MYC activity, suggesting its relevance in cancer therapeutics .

In vitro assessments of various derivatives of this compound have shown promising cytotoxicity against cancer cell lines, indicating that modifications to the thiazole and pyridazine moieties can enhance biological activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A study involving the synthesis of pyridazine derivatives demonstrated that certain analogs exhibited significant antimicrobial activity against a range of bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study: Cancer Cell Line Testing

A recent study tested the cytotoxic effects of several derivatives of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated that compounds with higher substitution on the pyridazine ring showed enhanced potency, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that specific analogs had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting a potential role in treating resistant infections .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole and Thiophene Derivatives ()

- Example Compounds: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

- Comparison: Structural Differences: 7a and 7b incorporate thiophene and pyrazole rings, whereas the target compound uses dimethylthiazole and pyridazine. The pyrrolidine ether linkage in the target may improve solubility compared to the ester group in 7b. Activity: Thiophene derivatives often exhibit antimicrobial or anticancer activity. The target compound’s pyridazine group could confer distinct binding affinities, e.g., toward adenosine receptors or phosphodiesterases .

Aryl-Triazole and Pyridine Derivatives ()

- Example Compounds: 4-(Aryldiazenyl-3,5-dimethylpyrazol-1-yl)(2-methyl-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-4-phenyl-pyridin-3-yl)methanone (35a, 35b)

- Comparison :

- Structural Differences : The aryl-triazole and phenylpyridine systems in 35a/b are bulkier than the target compound’s pyridazine-pyrrolidine scaffold.

- Activity : Triazole-pyridine hybrids are explored as enzyme inhibitors (e.g., cyclooxygenase). The target’s smaller pyrrolidine group might enhance blood-brain barrier penetration for CNS targets .

Indole-Pyrazole Methanones ()

- Example Compound: [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)

- Comparison :

Benzothiazole-Pyrazolone Derivatives ()

- Example Compound :

- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Comparison: Structural Differences: Benzothiazole in the analog vs. dimethylthiazole in the target. Activity: Benzothiazoles are known for antimicrobial and fluorescent properties. The target’s dimethylthiazole may reduce aromatic conjugation, altering electronic properties and bioactivity .

Thiazolo-Triazole Bis-Pyrazolyl Methanones ()

- Example Compound: (5-Methylthiazolo[2,3-c][1,2,4]triazole-3,6-diyl)bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) (10)

- Comparison: Structural Differences: Compound 10 has a bis-pyrazolyl-thiazolo-triazole system, while the target compound is monocyclic. Activity: Multi-heterocyclic systems like 10 are explored as multitarget inhibitors. The target’s simpler structure may offer better synthetic accessibility and metabolic stability .

Pyridazine and Triazolothiazole Derivatives ()

- Example Compounds :

- 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one

- 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one

- Comparison :

Comparative Data Table

Q & A

What are the optimal synthetic routes for preparing (2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis involves multi-step protocols, including:

- Step 1: Formation of the pyrrolidin-1-yl methanone core via condensation reactions using sodium hydride in toluene (common in heterocyclic synthesis) .

- Step 2: Introduction of the pyridazin-3-yloxy group through nucleophilic substitution under reflux conditions .

- Step 3: Final coupling with the thiazole moiety using palladium catalysis or acid-mediated reactions .

Key Variables:

- Solvent choice (e.g., toluene vs. DMF) impacts reaction rates.

- Temperature control during reflux prevents decomposition of sensitive intermediates.

- Catalytic systems (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.